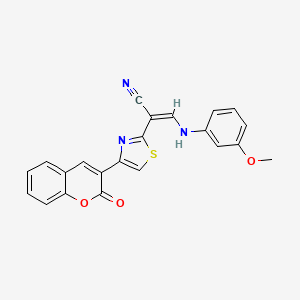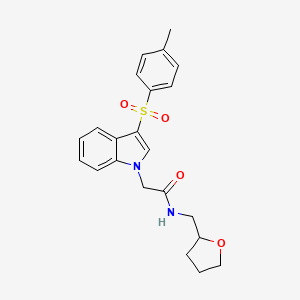![molecular formula C19H22N4O4S2 B2356507 N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1171360-81-8](/img/structure/B2356507.png)
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound belongs to the class of organic compounds known as thiazoles and benzothiazoles . Thiazole ring system is ubiquitous in biologically active natural products and pharmaceutically important compounds . Representatives of well-known thiazole-containing natural products are antibiotics thiostrepton, GE2270A, amythiamicin C and D, and antitumor agent epothilone . Thiazole-containing drugs include ritonavir (antiviral), ixabepilone and dasatinib (both antitumor), ceftizoxime (antibacterial), and famotidine (histamine H2-receptor antagonist) .
Synthesis Analysis
The synthesis of thiazoles and benzothiazoles often involves metalation reactions, which consist of lithiation (including halogen dance reactions), magnesation, zincation, caldation, boronation, and silylation . The application of the metalated thiazoles focuses on nucleophilic additions and metal-catalyzed cross-coupling reactions (Stille, Negishi, and Suzuki) .Molecular Structure Analysis
The molecular structure of thiazoles and benzothiazoles is characterized by a five-membered ring containing nitrogen and sulfur atoms . The position and nature of the substituents on the ring can greatly influence the properties and reactivity of these compounds .Chemical Reactions Analysis
Thiazoles and benzothiazoles can undergo a variety of chemical reactions, including nucleophilic additions and metal-catalyzed cross-coupling reactions . These reactions can be used to introduce new functional groups or to form bonds with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazoles and benzothiazoles can vary widely depending on their structure. Factors such as the nature and position of substituents on the ring, the presence of additional functional groups, and the overall size and shape of the molecule can all influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Structure-Activity Relationships in Medicinal Chemistry
- N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a compound structurally related to the chemical , was found to be a potent inhibitor of PI3Kα and mTOR in vitro and in vivo. The study focused on modifying the benzothiazole ring to improve metabolic stability (Stec et al., 2011).
Antiproliferative Activities in Cancer Research
- New functionalized pyridine linked thiazole derivatives, which include structures similar to the compound of interest, demonstrated promising anticancer activity against various cancer cell lines. These findings are crucial in the development of new anticancer agents (Alqahtani & Bayazeed, 2020).
Cobalt(II) Complexes and Anticancer Activity
- The study of Co(II) complexes of compounds structurally related to N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-2-ylmethyl)acetamide showed that these complexes have promising in vitro cytotoxicity against human breast cancer cell lines (Vellaiswamy & Ramaswamy, 2017).
Investigation of Antimalarial Sulfonamides as Potential COVID-19 Drugs
- This research highlighted the antimalarial activity of sulfonamide derivatives, including compounds similar to the one , and their theoretical potential as COVID-19 drugs. The study focused on their properties and molecular docking studies (Fahim & Ismael, 2021).
Mechanism of Action
Safety and Hazards
The safety and hazards associated with thiazoles and benzothiazoles can also vary widely depending on their structure. Some thiazole derivatives are used as drugs and are generally safe under controlled conditions, while others may be toxic or hazardous. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .
Future Directions
properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-4-27-15-9-7-10-16-18(15)21-19(28-16)23(12-14-8-5-6-11-20-14)17(24)13-22(2)29(3,25)26/h5-11H,4,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUQFYQAHGONFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CN(C)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,5-dimethylbenzamide](/img/structure/B2356430.png)





![2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2356437.png)


![1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2356442.png)

